

experimental verification of the predicted Dirac spectrum in BaAl₄

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Barium aluminide

Cat. No.: B13829253

[Get Quote](#)

Unveiling the Dirac Spectrum in BaAl₄: An Experimental Comparison

A comprehensive guide for researchers on the experimental verification of the predicted Dirac spectrum in the topological semimetal BaAl₄, with a comparative analysis against related materials.

The search for materials hosting exotic electronic states, such as those described by the Dirac equation, is a cornerstone of modern condensed matter physics. Barium tetraluminide (BaAl₄) has recently emerged as a promising candidate, predicted and experimentally verified to host a three-dimensional Dirac spectrum.^[1] This guide provides a detailed overview of the experimental techniques used to confirm this prediction, presents the key quantitative findings, and compares the electronic properties of BaAl₄ with those of its isostructural counterparts.

Experimental Verification of the Dirac Spectrum in BaAl₄

The confirmation of a Dirac spectrum in BaAl₄ has been primarily achieved through two powerful experimental techniques: Angle-Resolved Photoemission Spectroscopy (ARPES) and the analysis of quantum oscillations. These methods provide direct and indirect evidence of the unique band structure featuring linearly dispersing bands that cross at a single point, the hallmark of Dirac fermions.

Key Experimental Data for BaAl4

The following table summarizes the crucial quantitative data obtained from quantum oscillation measurements on BaAl4, which provide strong evidence for its Dirac semimetal nature.

Experimental Parameter	Value	Significance
Quantum Oscillation Frequencies (T)	$F\alpha_1 \approx 96$, $F\alpha_2 = 111$, $F\alpha_3 = 131$, $F\alpha_4 = 275$, $F\alpha_6 \approx 1490$	Correspond to different extremal cross-sectional areas of the Fermi surface, revealing a complex, multi-band electronic structure. [2]
Effective Mass (m/m_e)*	0.23 - 0.56	The relatively light effective masses of the charge carriers are consistent with the high mobility expected for Dirac fermions. [2]
Berry Phase	Non-trivial	A non-trivial Berry phase is a key signature of the topological nature of the Dirac fermions in BaAl4. [3]

Comparative Analysis with Isostructural Materials

The BaAl4 crystal structure is a common motif for a large family of intermetallic compounds, offering a rich platform for comparative studies. The electronic ground states of these related materials, particularly within the (Ba, Sr, Eu)Al4 and (Ba, Sr)(Al, Ga)4 series, provide a valuable context for understanding the unique properties of BaAl4.

Material	Key Electronic Properties	Experimental Evidence
BaAl ₄	Topological semimetal with a 3D Dirac spectrum.[1]	ARPES, Quantum Oscillations[1][2][3]
SrAl ₄	Exhibits a Charge Density Wave (CDW) transition at ~243 K.[4]	ARPES, Resistivity Measurements[4][5][6][7]
EuAl ₄	Shows a Charge Density Wave (CDW) transition at ~140 K.[7]	ARPES, Resistivity Measurements[5][6][7][8]
SrGa ₄	Predicted to host Dirac points and nodal lines, but does not exhibit a CDW.	Theoretical Calculations[9]
BaGa ₄	Predicted to host Dirac points and nodal lines, without a CDW.	Theoretical Calculations[9]

The comparison highlights that while sharing the same crystal structure, subtle changes in the constituent elements can dramatically alter the electronic ground state. The absence of a Charge Density Wave in BaAl₄, SrGa₄, and BaGa₄, in contrast to SrAl₄ and EuAl₄, is a crucial factor that allows for the stabilization and observation of the Dirac semimetal phase.

Experimental Protocols

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a surface-sensitive technique that directly measures the electronic band structure of a material. A monochromatic beam of photons is directed at the sample, causing the emission of photoelectrons. By measuring the kinetic energy and emission angle of these electrons, one can reconstruct the energy-momentum relationship of the electrons within the solid.

Typical Protocol for BaAl₄ and related compounds:

- **Sample Preparation:** High-quality single crystals are cleaved in-situ under ultra-high vacuum (UHV) conditions to expose a clean, atomically flat surface.

- **Photon Source:** A synchrotron light source is often used to provide a high-flux, tunable photon beam.
- **Electron Analyzer:** A hemispherical electron analyzer with a 2D detector is used to measure the kinetic energy and emission angle of the photoemitted electrons.
- **Temperature:** Measurements are typically performed at low temperatures (e.g., < 20 K) to minimize thermal broadening.
- **Data Analysis:** The collected data is used to map the band dispersions along high-symmetry directions in the Brillouin zone and to construct Fermi surface maps.

Quantum Oscillations

Quantum oscillations are periodic variations in physical properties, such as magnetoresistance (Shubnikov-de Haas effect) or magnetic susceptibility (de Haas-van Alphen effect), as a function of an applied magnetic field. These oscillations arise from the quantization of electron orbits in a magnetic field (Landau quantization) and provide information about the Fermi surface, effective masses of charge carriers, and their topological properties (Berry phase).

Typical Protocol for BaAl₄:

- **Sample Preparation:** Single crystals are shaped into a suitable geometry (e.g., a bar for transport measurements) and electrical contacts are made.
- **Measurement Setup:** The sample is placed in a cryostat capable of reaching low temperatures and high magnetic fields.
- **Data Acquisition:** The resistance or magnetization is measured as the magnetic field is swept. To isolate the oscillatory component, a smooth background is often subtracted from the raw data.
- **Data Analysis:**
 - **Frequency Analysis:** A Fast Fourier Transform (FFT) of the oscillatory data (plotted against inverse magnetic field) reveals the quantum oscillation frequencies, which are proportional to the extremal areas of the Fermi surface.

- Effective Mass Determination: The temperature dependence of the oscillation amplitude is fitted to the Lifshitz-Kosevich formula to extract the effective mass of the charge carriers.
- Berry Phase Extraction: The phase of the oscillations is analyzed from a Landau level fan diagram to determine the Berry phase.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental verification of a predicted Dirac spectrum in a material like BaAl₄.

Caption: Experimental workflow for verifying a predicted Dirac spectrum.

In conclusion, the experimental verification of the Dirac spectrum in BaAl₄ through ARPES and quantum oscillation measurements provides compelling evidence for its non-trivial topological nature. The comparative analysis with isostructural materials highlights the delicate interplay between crystal structure and electronic properties, offering valuable insights for the future design and discovery of novel topological materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. vector.umd.edu [vector.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. journals.jps.jp [journals.jps.jp]
- 6. arxiv.org [arxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [experimental verification of the predicted Dirac spectrum in BaAl₄]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13829253#experimental-verification-of-the-predicted-dirac-spectrum-in-baal4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com